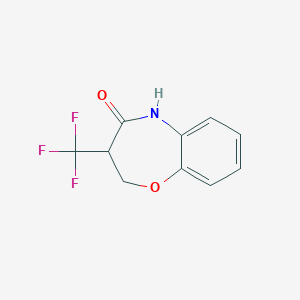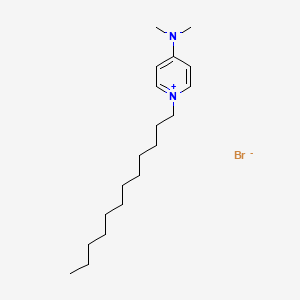
4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by a long dodecyl chain attached to the pyridinium ring, which enhances its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide typically involves the quaternization of 4-(Dimethylamino)pyridine with 1-bromododecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-(Dimethylamino)pyridine in the chosen solvent.
- Add 1-bromododecane to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted pyridinium salts.
Oxidation: The major products are N-oxide derivatives.
Reduction: The major products are dihydropyridine derivatives.
Scientific Research Applications
4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: The compound is employed in the study of membrane proteins and as a detergent in cell lysis and protein extraction.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide is primarily based on its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the pyridinium head group interacts with hydrophilic environments. This amphiphilic nature allows the compound to reduce surface tension and form micelles. In biological systems, it can disrupt lipid bilayers, leading to cell lysis and protein solubilization.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-(Dimethylamino)pyridin-1-ium bromide
- 1-Decyl-4-(Dimethylamino)pyridin-1-ium bromide
- 4-(Dimethylamino)pyridine
Uniqueness
4-(Dimethylamino)-1-dodecylpyridin-1-ium bromide is unique due to its long dodecyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong amphiphilic characteristics, such as micellar catalysis and drug delivery systems.
Properties
CAS No. |
110393-89-0 |
|---|---|
Molecular Formula |
C19H35BrN2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-dodecyl-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C19H35N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-16-21-17-14-19(15-18-21)20(2)3;/h14-15,17-18H,4-13,16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YNRZYGLUCOEOKQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



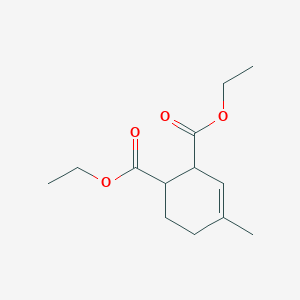
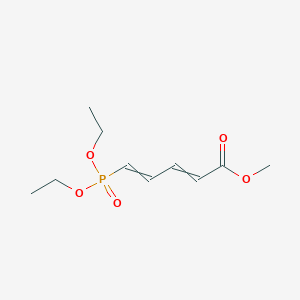
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)

![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)
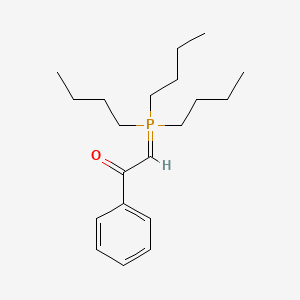
![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)
![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)
